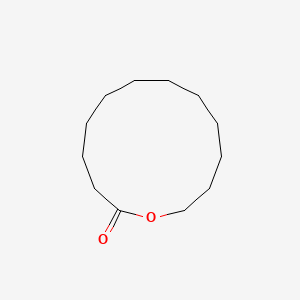

Oxacyclotridecan-2-one

説明

Historical Trajectories of Macrocyclic Lactone Discovery

The study of macrocyclic lactones is rooted in the exploration of natural products. These large ring structures are found in a variety of natural sources, including plants and microorganisms, and often exhibit potent biological activities. ncsu.edu The discovery of macrolide antibiotics, such as erythromycin (B1671065) in 1950, marked a significant milestone, showcasing the therapeutic potential of this class of compounds. mdpi.com These early discoveries spurred extensive research into the synthesis and properties of macrocycles. The development of synthetic methods for macrolactones, such as the Corey-Nicolaou and Yamaguchi macrolactonizations, was a critical advancement, enabling chemists to construct these complex molecules in the laboratory. mdpi.com While many early efforts focused on highly functionalized, biologically active macrocycles, simpler structures like Oxacyclotridecan-2-one have become important as synthetic building blocks and subjects for studying the fundamental properties of macrocyclic compounds. mdpi.comcalpaclab.com

Cross-Disciplinary Significance in Organic Synthesis, Polymer Science, and Chemical Ecology

The utility of this compound extends across several scientific disciplines, a testament to its versatile chemical nature.

Organic Synthesis: In the realm of organic synthesis, this compound serves as a valuable starting material or building block. calpaclab.comnih.gov For instance, it can be used in the synthesis of more complex molecules like the fatty acid derivative (E)-11-methyl-12-octadecenoic acid. sigmaaldrich.com Its ester linkage provides a reactive site for various chemical transformations, allowing for the construction of elaborate molecular architectures. Recent synthetic approaches have even utilized renewable resources like olive oil to produce a range of macrocyclic lactones, including 13-membered rings analogous to this compound, highlighting a move towards sustainable chemistry. acs.org

Polymer Science: this compound is a significant monomer in the field of polymer science, particularly in the synthesis of biodegradable polyesters through ring-opening polymerization (ROP). researchgate.netuliege.be Both chemical and enzymatic catalysts can be employed to open the lactone ring and form long polymer chains. nih.govoup.com Lipase-catalyzed ROP of this compound has been a particular focus of research, offering a green and highly selective method for producing polyesters under mild conditions. researchgate.netacs.org Studies have shown that the polymerizability of this compound can be highly efficient, in some cases proceeding faster than that of smaller, more strained lactones like ε-caprolactone, which is attributed to the specific recognition of the macrocycle by the enzyme catalyst. oup.com The resulting polyesters have potential applications in biomedical fields due to their biodegradability. researchgate.net

Chemical Ecology: In chemical ecology, this compound has been identified as a key semiochemical, a chemical involved in communication between organisms. It functions as an attractant for the emerald ash borer (Agrilus planipennis), an invasive and destructive pest of ash trees. researchgate.netnih.gov Although the female-produced sex pheromone is (3Z)-dodecen-12-olide, the saturated analogue, this compound, is also attractive to the insect. researchgate.netmdpi.com Due to its simpler synthesis and lower cost, it is being explored for use in "attract and kill" strategies for pest management, where it is incorporated into sustained-release microspheres to lure the pests to traps or insecticides. researchgate.netscispace.com

Current Research Landscape and Knowledge Gaps

Contemporary research on this compound and related macrocyclic lactones is vibrant, focusing on enhancing their synthesis, exploring their applications, and understanding their broader impact. A significant area of investigation is the development of more efficient and sustainable synthetic methods, including biocatalytic routes. mdpi.com The use of enzymes, particularly lipases, for the ring-opening polymerization of this compound is a well-established yet active area of research, with ongoing efforts to optimize reaction conditions and control polymer properties. nih.govoup.com

Despite the progress, several knowledge gaps remain. There is a need to expand the database of macrolactones and their associated biological activities to aid in drug discovery and the development of predictive machine-learning models. ncsu.edu While the role of this compound in attracting the emerald ash borer is known, a deeper understanding of the chemosensory mechanisms and the full ecological implications of using such semiochemicals in pest control is required. mdpi.comnih.gov Furthermore, as the use of macrocyclic lactones in various applications grows, a comprehensive assessment of their environmental fate and potential non-target effects is crucial. nih.gov Research into the mechanisms of resistance to macrocyclic lactones in parasitic organisms is also a critical area, with significant gaps in our understanding of the genetic basis of this resistance. cabidigitallibrary.orgnih.gov

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 947-05-7 | calpaclab.comsigmaaldrich.com |

| Molecular Formula | C₁₂H₂₂O₂ | calpaclab.comsigmaaldrich.com |

| Molecular Weight | 198.30 g/mol | nih.govsigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Melting Point | 2-3 °C | sigmaaldrich.com |

| Boiling Point | 150-151 °C at 23 mmHg | sigmaaldrich.com |

| Density | 0.981 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.472 | sigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

oxacyclotridecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGSJTVMODPFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=O)OCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36486-89-2 | |

| Record name | Oxacyclotridecan-2-one, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36486-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70241569 | |

| Record name | Oxacyclotridecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947-05-7 | |

| Record name | Dodecalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxacyclotridecan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxacyclotridecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxacyclotridecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Oxacyclotridecan 2 One and Its Analogues

Chemo-Enzymatic and Biocatalytic Synthesis Strategies

The convergence of chemical and enzymatic methods has opened new avenues for the synthesis of complex molecules like Oxacyclotridecan-2-one. These strategies leverage the high selectivity of enzymes and the versatility of chemical reactions to achieve efficient and often stereoselective production.

Baeyer-Villiger Oxidation in this compound Production

The Baeyer-Villiger oxidation is a cornerstone reaction for the synthesis of lactones from cyclic ketones. wikipedia.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a larger ring lactone. This compound can be formed from the Baeyer-Villiger oxidation of cyclododecanone (B146445). sigmaaldrich.comchemicalbook.com

A variety of peroxyacids and peroxides can be employed as oxidants in the Baeyer-Villiger oxidation. wikipedia.org The choice of reagent can influence the reaction's efficiency and selectivity. Common reagents include peroxyacetic acid and meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org The reaction mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the peroxyacid to form a Criegee intermediate. wikipedia.org The subsequent migration of a carbon atom and elimination of a carboxylic acid yields the final lactone product. wikipedia.org

| Reagent Class | Example Reagents | Reactivity Trend |

| Peroxyacids | Trifluoroperacetic acid (TFPAA), 4-nitroperbenzoic acid, mCPBA, Performic acid, Peracetic acid | TFPAA > 4-nitroperbenzoic acid > mCPBA & performic acid > peracetic acid > hydrogen peroxide |

| Hydroperoxides | Hydrogen peroxide, tert-butyl hydroperoxide | Less reactive than peroxyacids; often require a catalyst |

This table summarizes the relative reactivity of common reagents used in Baeyer-Villiger oxidations. wikipedia.org

Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the Baeyer-Villiger oxidation with high regio- and stereoselectivity under mild conditions. rsc.orgmdpi.com These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and molecular oxygen to perform the oxidation. wikipedia.org The use of BVMOs represents an environmentally benign alternative to chemical methods. beilstein-journals.org

Cyclohexanone (B45756) monooxygenase (CHMO) was the first BVMO to be identified and has been extensively studied. beilstein-journals.org However, for larger substrates like cyclododecanone, other BVMOs exhibit better activity. For instance, cyclododecanone monooxygenase from Rhodococcus ruber SC1 has shown specificity towards long-chain cyclic ketones (C11 to C15). nih.gov This enzyme converts cyclododecanone to this compound (also known as lauryl lactone). nih.gov The reaction proceeds through the formation of a flavin-peroxy intermediate which then acts as the oxidizing agent. mdpi.com Phenylacetone monooxygenase (PAMO) is another thermostable BVMO that has been successfully used for the preparative scale synthesis of optically active lactones. beilstein-journals.org

Microbial Cell-Based Conversion Systems

Whole-cell biocatalysis offers several advantages, including the in-situ regeneration of cofactors like NADPH, which are essential for the activity of monooxygenases. ucl.ac.uk Recombinant E. coli cells expressing a specific monooxygenase are commonly used for this purpose. For example, E. coli cells expressing cyclopentadecanone (B167302) monooxygenase have been used to produce this compound from cyclododecanone in a biphasic fermentation system. thieme-connect.de

The degradation pathway of cyclododecane (B45066) in microorganisms like Rhodococcus ruber involves the initial hydroxylation to cyclododecanol, followed by oxidation to cyclododecanone. nih.gov This ketone then undergoes a Baeyer-Villiger oxidation catalyzed by a cyclododecanone monooxygenase to yield this compound. nih.govgoogle.com This lactone is subsequently hydrolyzed to 12-hydroxydodecanoic acid. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral lactones is of significant interest due to their potential as building blocks for natural products and pharmaceuticals. encyclopedia.pub BVMOs are particularly well-suited for the enantioselective oxidation of prochiral or racemic ketones. nih.gov The kinetic resolution of racemic 2-substituted cycloketones using BVMOs can yield enantiopure ketones and lactones with high optical purity. nih.gov

For instance, the use of cyclohexanone monooxygenase from Arthrobacter sp. BP2 and cyclododecanone monooxygenase from Rhodococcus SC1 has enabled the bio-oxidation of racemic ketones to produce nearly enantiopure products. nih.gov While direct stereoselective synthesis of chiral this compound itself is less commonly reported, the principles of enzymatic kinetic resolution are applicable to substituted cyclododecanones, which would lead to chiral derivatives of this compound.

Total Synthesis Approaches in Organic Chemistry

While biocatalytic methods are powerful, traditional organic synthesis remains a vital tool for the construction of macrolides like this compound. These approaches often involve the cyclization of a linear hydroxy acid precursor. For example, the total synthesis of the fatty acid derivative (E)-11-methyl-12-octadecenoic acid has been reported to start from this compound. sigmaaldrich.com This indicates that methods for the synthesis of the parent lactone are valuable.

One general approach to macrocyclic lactones involves the lactonization of the corresponding ω-hydroxy fatty acid. rsc.org For instance, (13S)-13-hydroxyoctadeca-9,11-dienoic acid, produced via the oxidation of linoleic acid, can undergo lactonization to form a macrocyclic C13-lactone. rsc.org Similar principles can be applied to the synthesis of this compound from 12-hydroxydodecanoic acid. nist.gov

Macrolactonization Techniques

Macrolactonization is the quintessential method for synthesizing macrocyclic lactones, involving the intramolecular esterification of a long-chain ω-hydroxycarboxylic acid. numberanalytics.com This process requires the activation of the carboxylic acid to facilitate the ring-closing reaction, often under high-dilution conditions to minimize the formation of linear oligomers. numberanalytics.com

Several named reactions are prominent in this field. The Yamaguchi macrolactonization, for instance, utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), which then undergoes an intramolecular acyl transfer. mdpi.com Other methods, such as the Shiina macrolactonization, employ different aromatic carboxylic anhydrides, like 2-methyl-6-nitrobenzoic anhydride (MNBA), for activation. mdpi.com These methods are designed to create highly reactive intermediates that readily cyclize.

Recent advancements have focused on developing milder and more efficient protocols. For example, methods using acyloxyenamides as activated esters allow the cyclization to proceed smoothly at room temperature, which is a significant advantage over methods requiring high temperatures. snnu.edu.cn Another approach involves the use of hypervalent iodine reagents, which are considered environmentally benign oxidants, in combination with phosphines to promote lactonization. snnu.edu.cn

Below is a table summarizing various macrolactonization approaches.

| Method/Reagent System | Key Features | Typical Ring Sizes Formed | Ref. |

| Yamaguchi Esterification | Uses 2,4,6-trichlorobenzoyl chloride and DMAP. | Large rings | mdpi.com |

| Shiina Macrolactonization | Employs aromatic acid anhydrides like MNBA. | Large rings | mdpi.com |

| Acyloxyenamide-mediated | Forms an active ester that cyclizes under mild, often room temperature, conditions. | 7- to 19-membered rings | snnu.edu.cn |

| Hypervalent Iodine | Uses an environmentally mild oxidant which can often be regenerated. | N/A | snnu.edu.cn |

Cyclization Reactions for Macrocyclic Ring Formation

Beyond direct lactonization of a hydroxy acid, other powerful cyclization strategies are employed to construct the macrocyclic core of compounds like this compound.

Ring-Closing Metathesis (RCM) has emerged as a particularly versatile and powerful tool for forming carbon-carbon double bonds within a macrocycle. wikipedia.orgorganic-chemistry.org In this approach, a diene precursor is treated with a metal catalyst, typically based on ruthenium (e.g., Grubbs catalysts) or molybdenum (e.g., Schrock catalysts), to form a cyclic alkene and a volatile byproduct like ethylene (B1197577). wikipedia.orgorganic-chemistry.org The resulting unsaturated macrocycle can then be hydrogenated to afford the saturated lactone. RCM is valued for its tolerance of a wide range of functional groups and its effectiveness in creating rings of various sizes, from 5- to 30-membered rings and even larger. organic-chemistry.org The reaction is driven to completion by the entropically favorable release of ethylene gas. organic-chemistry.org

Radical Cyclization Reactions offer another pathway. For instance, photo-induced intramolecular radical cyclizations have been developed for the synthesis and expansion of macrocyclic lactone rings. acs.orgnih.govacs.org In one strategy, a substrate containing a tethered carboxylic acid and an α,β-unsaturated carbonyl moiety can be irradiated to induce a cyclization cascade that results in a two-carbon ring expansion via decarboxylation. acs.orgnih.gov This method provides a way to access larger macrocycles from more readily available smaller ones. researchgate.net

The table below compares these two prominent cyclization strategies.

| Cyclization Method | Precursor Type | Key Catalyst/Condition | Product Type | Ref. |

| Ring-Closing Metathesis (RCM) | Acyclic diene | Ruthenium or Molybdenum alkylidene catalysts | Unsaturated macrocycle | wikipedia.orgorganic-chemistry.org |

| Radical Photocyclization | Substrate with tethered carboxylic acid and α,β-unsaturated moiety | UV irradiation, photoredox catalyst | Ring-expanded macrocycle | acs.orgnih.govacs.org |

Sustainable Chemistry Principles in this compound Synthesis

The fragrance industry, a major consumer of macrocyclic compounds like this compound, is increasingly embracing the principles of green chemistry. nih.govdsm-firmenich.com This involves developing syntheses that are more environmentally friendly, efficient, and economically viable by minimizing waste, avoiding hazardous substances, and using renewable resources. dsm-firmenich.comescholarship.org

Development of Green Solvents and Solvent-Free Processes

A key tenet of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Traditional macrolactonization reactions often rely on large volumes of hazardous solvents to achieve the high dilution necessary to favor intramolecular cyclization. numberanalytics.com Research efforts are directed towards finding benign alternatives.

Continuous flow chemistry offers a promising approach. In a continuous flow system, reactants can be mixed at a specific point and react as they travel through a tube, often heated. This setup can mimic high-dilution conditions without requiring large solvent volumes, thereby improving throughput and reducing waste. For example, the synthesis of a renewable macrocyclic musk was achieved in a continuous flow system at 150 °C with a reaction time of only 5 minutes, a significant improvement over a 5-day batch process. vapourtec.comacs.org

Solvent-free methods, such as pyrolysis-mediated cyclization, represent another avenue of investigation for the green synthesis of macrocycles. escholarship.org Furthermore, biocatalysis, using enzymes to perform reactions, typically occurs in aqueous media under mild conditions, thus avoiding the need for harsh organic solvents. nih.govacs.org

Catalyst Design for Enhanced Atom Economy and Efficiency

The concept of atom economy , developed by Barry Trost, is a central measure of the efficiency of a chemical reaction. acs.orgwikipedia.org It calculates the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.org Reactions with high atom economy, such as catalytic hydrogenations or cycloadditions, are inherently less wasteful. wikipedia.org

Catalysis is fundamental to achieving high atom economy. acs.org Catalysts, by definition, facilitate a reaction without being consumed, allowing them to be used in small quantities and potentially be recycled. acs.org

Metathesis Catalysts: The development of second-generation Grubbs catalysts and other advanced ruthenium complexes has greatly improved the efficiency and scope of RCM reactions. organic-chemistry.org These catalysts are more stable and active, allowing for lower catalyst loadings and faster reaction times, which contributes to a greener process. acs.orgresearchgate.net

Biocatalysis: Enzymes are highly efficient and selective catalysts derived from renewable sources. nih.gov Their use in organic synthesis is a cornerstone of green chemistry. acs.org For example, enzymes can be used for the selective acylation or esterification steps in a synthetic sequence leading to macrocycles, often proceeding with high enantioselectivity under mild, aqueous conditions. acs.orglookchem.com The flavor and fragrance industry has increasingly adopted biotechnology to produce ingredients, leveraging fermentation and enzymatic processes to create "natural" and sustainably sourced molecules. acs.org This approach not only improves the environmental profile but can also lead to products with superior sensory properties. acs.org

The efficiency of a reaction can be quantified using various metrics as shown in the table below.

| Metric | Definition | Significance for Green Chemistry | Ref. |

| Atom Economy (AE) | (Molecular weight of desired product / Molecular weight of all reactants) x 100% | Measures the intrinsic efficiency of a reaction in converting reactant atoms to product. Higher AE means less waste. | acs.orgwikipedia.org |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | A more practical metric that accounts for reaction yield and stoichiometric excesses. | tamu.edu |

| E-Factor | Total mass of waste / Mass of product | Focuses directly on waste generation; a lower E-factor is better. | nih.gov |

By designing synthetic routes that employ efficient catalysts and minimize the use of stoichiometric reagents and solvents, the production of this compound and its analogues can be aligned with the principles of sustainable chemistry.

Reaction Mechanisms and Kinetics in Oxacyclotridecan 2 One Transformations

Mechanistic Elucidation of Lactone Formation Pathways

The primary route to Oxacyclotridecan-2-one is through the oxidation of its corresponding cyclic ketone, cyclododecanone (B146445). This transformation can be achieved through classic chemical oxidation or via highly selective enzymatic processes.

The Baeyer-Villiger (BV) oxidation is a cornerstone reaction for converting ketones into esters, and in the case of cyclic ketones, into lactones. organic-chemistry.orgsigmaaldrich.com The reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group and the insertion of an oxygen atom. sigmaaldrich.comadichemistry.com It is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a Lewis acid. organic-chemistry.org

The mechanism proceeds via the formation of a key tetrahedral intermediate, known as the Criegee intermediate, after the peroxyacid attacks the protonated carbonyl carbon. wikipedia.org The rate-determining step is the subsequent concerted rearrangement, where one of the alkyl groups migrates from the carbon to the adjacent oxygen atom, displacing a carboxylate leaving group. wikipedia.org The migration occurs with retention of the stereochemistry of the migrating group. wikipedia.org

For unsymmetrical ketones, the regioselectivity of the oxygen insertion is dictated by the migratory aptitude of the substituents. Groups that can better stabilize a positive charge migrate preferentially. adichemistry.com While this is not a factor for the symmetrical cyclododecanone, the general trend is crucial for synthetic design with other ketones.

| Migrating Group | Relative Aptitude |

|---|---|

| Hydrogen | Highest |

| Tertiary alkyl | ↓ |

| Secondary alkyl / Phenyl | ↓ |

| Primary alkyl | ↓ |

| Methyl | Lowest |

Kinetically, the reaction is often acid-catalyzed, and theoretical studies on similar ketones suggest a termolecular transition state in non-polar solvents, involving the ketone, the peroxyacid, and a catalyzing acid molecule. tru.ca The reaction rate is enhanced by electron-withdrawing groups on the peroxyacid. adichemistry.com While detailed thermodynamic data for the oxidation of cyclododecanone is not extensively published, studies on other lactones show that the polymerization of macrolactones is not driven by ring strain release, unlike smaller lactones, but rather by entropic factors. bham.ac.uk The oxidation of cyclododecanone itself is an enthalpically favorable process. Various catalytic systems have been developed to perform this oxidation efficiently using hydrogen peroxide.

| Catalyst System | Oxidant | Yield of this compound | Reference |

|---|---|---|---|

| Keggin-type heteropolyacids (e.g., HPW) | 30% H₂O₂ | Good yields reported | mdpi.com |

| Sn-containing zeolites (e.g., Sn-BEA) | 30% H₂O₂ | Up to 98% | mdpi.com |

Biocatalysis offers a highly selective and environmentally benign alternative to chemical oxidation. Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the insertion of an oxygen atom into a ketone using molecular oxygen and a cofactor like NADPH. researchgate.netencyclopedia.pub

The synthesis of this compound (also known as dodecalactone or lauryl lactone) from cyclododecanone is effectively catalyzed by specific BVMOs, most notably cyclododecanone monooxygenase (CDMO), which was first identified in Rhodococcus ruber. nih.govnih.gov This enzyme shows high specificity for large-ring cyclic ketones (C11 to C15). acs.org

The kinetic analysis of BVMOs is essential for process optimization. The enzyme activity is typically measured by monitoring the consumption of NADPH spectrophotometrically at 340 nm. nih.gov For enzymes like CDMO, kinetic parameters such as specific activity (μmol of NADPH oxidized per minute per mg of protein) are determined to characterize their efficiency. nih.gov Unlike chemical polymerizations driven by ring strain, the rate of enzymatic ROP often increases with the lactone ring size, which is attributed to the hydrophobicity of larger monomers favoring the formation of the crucial lactone-enzyme complex. researchgate.netwiley-vch.de

A typical enzymatic cascade for producing a lactone can be represented as:

Substrate Conversion : A starting material (e.g., a cycloalkane or cycloalkanol) is converted to the corresponding cyclic ketone by other enzymes like hydroxylases or ADHs.

BV Oxidation : The cyclic ketone (cyclododecanone) is oxidized by a BVMO (e.g., CDMO) to the lactone (this compound).

Cofactor Regeneration : A coupled enzyme (e.g., glucose-6-phosphate dehydrogenase or an ADH running in reverse) regenerates the consumed NADPH. mdpi.com

Ring-Opening Polymerization (ROP) Mechanisms

This compound is a macrolactone, and its polymerization is characterized by a small change in enthalpy because it lacks significant ring strain. bham.ac.uk The polymerization is therefore entropically driven. ROP can proceed through several mechanisms, including anionic, cationic, and coordination-insertion pathways, each yielding polyesters with different characteristics. researchgate.netdcu.ie

Anionic ROP of lactones is initiated by a nucleophilic attack on the monomer. dcu.ie Common initiators include alkali metal alkoxides. bham.ac.uk The mechanism involves the attack of the initiator (e.g., an alkoxide anion) on the electrophilic carbonyl carbon of the lactone. This leads to the cleavage of the acyl-oxygen bond and the formation of a new alkoxide at the end of the growing polymer chain, which then propagates by attacking another monomer molecule. bham.ac.uk

Due to the low polymerizability of macrolactones, AROP often requires strong initiators and carefully controlled conditions to prevent side reactions like intramolecular transesterification (back-biting), which can lead to the formation of cyclic oligomers. acs.org Despite these challenges, macrolactones like this compound can be polymerized using common anionic initiators. acs.orgresearchgate.net

Cationic ROP of lactones is generally less common and harder to control than other methods. dcu.ietandfonline.com The mechanism is initiated by an electrophile that activates the monomer, typically at the carbonyl oxygen. Propagation occurs when another monomer molecule acts as a nucleophile, attacking the activated chain end and leading to ring opening. dcu.ieugent.be

However, CROP of lactones is often plagued by side reactions, leading to polymers with low molecular weights and broad dispersity. dcu.ie For macrolactones, which are inherently less reactive due to low ring strain, achieving controlled polymerization via a cationic mechanism is particularly challenging. acs.org Much of the kinetic research in CROP has focused on more reactive monomers like 2-oxazolines, where living polymerization can be achieved with appropriate initiator systems. ugent.beresearchgate.netresearchgate.net Applying these principles to macrolactones remains an area of active research.

The coordination-insertion mechanism is the most widely used and controlled method for the ROP of lactones, producing high-molecular-weight polyesters with narrow molecular weight distributions. researchgate.netijcrt.org This pathway utilizes organometallic initiators, with tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) being a prominent, FDA-approved example. researchgate.netnsf.gov

The mechanism, as proposed for Sn(Oct)₂ with an alcohol co-initiator (R-OH), involves several steps:

Initiator Formation : The catalyst reacts with the alcohol to form a tin alkoxide species, which is the true initiator. diva-portal.org

Coordination : The carbonyl oxygen of the lactone monomer coordinates to the Lewis acidic metal center (e.g., tin). ijcrt.org

Insertion : The coordinated monomer is inserted into the metal-alkoxide bond via nucleophilic attack of the alkoxide group on the monomer's carbonyl carbon. This cleaves the acyl-oxygen bond of the lactone and extends the polymer chain, which remains attached to the metal center. ijcrt.orgdiva-portal.org

This process repeats, allowing for excellent control over the polymer's molecular weight and end-group functionality. nsf.gov Kinetic studies on similar lactones show that the polymerization rate is highly dependent on temperature and catalyst concentration. nsf.govresearchgate.net Besides tin, alkoxides of other metals like aluminum and zinc are also effective. researchgate.net Recently, metal-free systems, such as those using N-trimethylsilyl-bis(trifluoromethanesulfonyl)imide (TMSNTf₂), have been developed that operate via a proposed metal-free coordination-insertion mechanism, where a silicon atom acts as the coordination center. rsc.orgnih.gov

| Initiator/Catalyst System | Co-initiator/Solvent | Key Features | Reference |

|---|---|---|---|

| Tin(II) 2-ethylhexanoate (Sn(Oct)₂) | Alcohols (e.g., Butanol) | Widely used, FDA-approved, good control over MW. | researchgate.netnsf.gov |

| Aluminum trialkoxides (e.g., Al(OiPr)₃) | Bulk or in solution | Effective, but can be sensitive to impurities. | researchgate.net |

| Zinc lactate | - | Biocompatible metal source. | - |

| N-trimethylsilyl-bis(trifluoromethanesulfonyl)imide (TMSNTf₂) | - | Novel metal-free system, proceeds via Si-coordination. | rsc.orgnih.gov |

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative insights into the rates at which reactions involving this compound proceed. A significant area of investigation has been its ring-opening polymerization (ROP), a process that yields valuable polyesters.

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and certain other species. For the transformations of this compound, particularly its polymerization, the rate law provides a mathematical description of the reaction's dependency on the concentrations of the monomer and the initiator or catalyst.

In the context of lipase-catalyzed ring-opening polymerization of lactones, the reaction often follows Michaelis-Menten kinetics. nih.gov This model assumes that the enzyme (catalyst) and the substrate (lactone) form a complex, which then breaks down to form the product and regenerate the enzyme. The rate of reaction (V) is given by the equation:

V = (Vmax[S]) / (KM + [S])

where:

Vmax is the maximum rate achieved by the system, at saturating substrate concentration.

KM (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax.

[S] is the concentration of the substrate (this compound).

At low substrate concentrations ([S] << KM), the reaction is approximately first-order with respect to the substrate. At high substrate concentrations ([S] >> KM), the reaction becomes zero-order with respect to the substrate, as the enzyme's active sites are saturated.

Kinetic studies on the lipase-catalyzed ROP of various lactones, including 12-dodecanolactone (another name for this compound), have been conducted to determine these parameters. acs.orgacs.orgresearchgate.net

Table 1: Kinetic Parameters for the Novozym 435-Catalyzed Ring-Opening Polymerization of 12-Dodecanolactone

| Kinetic Parameter | Value | Reference |

| Initial Rate Constant (k) | 4.91 h⁻¹ | acs.orgacs.orgresearchgate.net |

| Michaelis-Menten Constant (KM) | Reported as largely independent of ring size | acs.orgacs.org |

| Maximum Velocity (Vmax) | No clear trend reported with ring size | acs.orgacs.org |

This table presents the initial rate constant for the polymerization of 12-dodecanolactone catalyzed by the lipase (B570770) Novozym 435. The Michaelis-Menten constants, KM and Vmax, were also investigated, with KM showing little dependence on the lactone's ring size.

Catalysts play a pivotal role in the transformations of this compound by providing an alternative reaction pathway with a lower activation energy (Ea), thereby increasing the reaction rate. Both chemical and enzymatic catalysts have been employed for the ring-opening polymerization of lactones.

The use of lipases, such as Novozym 435 (an immobilized form of Candida antarctica lipase B), has been shown to be highly effective in catalyzing the ROP of macrolides like this compound. nih.gov The enzymatic catalysis of lactone polymerization is noteworthy because the reactivity does not always correlate with the ring strain of the lactone, which is a dominant factor in chemical catalysis. acs.org For instance, in lipase-catalyzed ROP, macrolides can polymerize faster than some smaller, more strained lactones. nih.gov

The activation energy is a critical kinetic parameter that quantifies the energy barrier that must be overcome for a reaction to occur. A lower activation energy leads to a higher reaction rate at a given temperature, as a larger fraction of molecules will possess the necessary energy to react. While specific activation energy values for the catalyzed reactions of this compound are not extensively reported in the readily available literature, the significant rate enhancement observed with catalysts like Novozym 435 points to a substantial lowering of the activation barrier for the ring-opening polymerization process.

The Arrhenius equation describes the relationship between the rate constant (k), the activation energy (Ea), and the absolute temperature (T):

k = A e(-Ea*/RT)

where:

A is the pre-exponential factor, a constant for each chemical reaction.

R is the universal gas constant.

By measuring the reaction rate at different temperatures, it is possible to determine the activation energy. The significant increase in the initial rate constant for the polymerization of 12-dodecanolactone in the presence of Novozym 435 (4.91 h⁻¹) compared to uncatalyzed reactions underscores the profound effect of the catalyst on the reaction kinetics. acs.orgacs.orgresearchgate.net

Table 2: Comparison of Catalyzed vs. Uncatalyzed Ring-Opening Polymerization of Lactones

| Feature | Uncatalyzed ROP | Catalyzed ROP (e.g., with Lipase) |

| Reaction Rate | Very slow | Significantly faster |

| Activation Energy (Ea) | High | Lowered |

| Controlling Factors | Primarily ring strain | Enzyme-substrate interactions, conformational effects |

| Selectivity | May be low | Often high (e.g., chemo-, regio-, and enantioselectivity) |

This table provides a general comparison between uncatalyzed and catalyzed ring-opening polymerization of lactones, highlighting the key advantages of using a catalyst like a lipase.

Biological Activities and Biochemical Pathways Involving Oxacyclotridecan 2 One

Ecological Roles and Semiochemical Functions

Semiochemicals are signaling molecules that mediate interactions between organisms. Oxacyclotridecan-2-one has been identified as a key player in the chemical ecology of certain insect species, particularly in the context of pest management.

This compound, also known as 12-dodecanolide, has demonstrated significant attractant properties for the Emerald Ash Borer (Agrilus planipennis), an invasive beetle causing widespread mortality of ash trees. nih.gov Research has identified a naturally occurring macrocyclic lactone, (3Z)-dodecen-12-olide, as a female-produced sex pheromone in this species. nih.gov this compound is the saturated analog of this pheromone and has been shown to be similarly active in eliciting an antennal response and attracting male Emerald Ash Borers. nih.gov

In field studies, traps baited with this compound, particularly when combined with host-plant volatiles like (3Z)-hexenol, have shown a significant increase in the capture of male beetles. nih.govmdpi.com This synergistic effect highlights the importance of a multi-component lure that mimics both the presence of a receptive female and a suitable host tree. mdpi.com The use of this compound as an attractant is a critical component in the development of effective monitoring and detection tools for the Emerald Ash Borer, aiding in early detection and management of this destructive pest. nih.govnih.gov

**Table 1: Attractant Activity of this compound and Related Compounds on *Agrilus planipennis***

| Compound | Type | Role in A. planipennis Behavior |

|---|---|---|

| (3Z)-dodecen-12-olide | Unsaturated Macrocyclic Lactone | Female-produced sex pheromone |

| (3E)-dodecen-12-olide | Unsaturated Macrocyclic Lactone | Geometric isomer of the pheromone, also active |

| This compound | Saturated Macrocyclic Lactone | Pheromone analog, male attractant |

| (3Z)-hexenol | Green Leaf Volatile | Host-plant kairomone, synergist |

The effectiveness of this compound as an attractant for the Emerald Ash Borer lies in its ability to mimic the natural sex pheromone. nih.gov This activity suggests a degree of plasticity in the chemoreceptors of the male beetle, which can recognize and respond to the saturated analog in a similar manner to the unsaturated natural pheromone. mdpi.comnih.gov Conformational modeling studies have indicated that this compound and its unsaturated counterparts share very similar molecular shapes and energies, which may explain their shared activity at the receptor level. nih.gov

Bioactivity Spectrum of Cyclic Lactones

While the semiochemical functions of this compound are its most well-documented biological activity, the broader class of cyclic lactones, and particularly macrocyclic lactones, are known to possess a wide range of bioactivities. The following sections discuss some of these activities that have been the subject of scientific investigation for this class of compounds. It is important to note that specific studies on the anthelmintic, antileishmanial, or antibacterial efficacy of this compound itself are not extensively reported in publicly available research.

Macrocyclic lactones are a major class of anthelmintic drugs used in both veterinary and human medicine to control parasitic nematodes and arthropods. While there is a lack of specific research on the anthelmintic properties of this compound, the general activity of this chemical class is well-established.

Table 2: Investigated Anthelmintic Properties of Selected Compounds and Classes

| Compound/Class | Target Organisms | General Findings |

|---|---|---|

| Macrocyclic Lactones (general) | Parasitic nematodes and arthropods | Widely used as potent anthelmintics. |

| Polyphenolic Compounds | Cooperia punctata | In vitro motility inhibition. nih.gov |

| Plant Extracts (e.g., Thymus bovei essential oil) | Pheretima posthuma (earthworm model) | Strong in vitro anthelmintic activity. nih.gov |

| Bark Extracts (containing condensed tannins) | Teladorsagia circumcincta | In vitro reduction of egg hatching and larval motility. frontiersin.org |

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Research into new therapeutic agents is ongoing, and various natural and synthetic compounds are being explored for their antileishmanial activity. While direct studies on this compound are not prominent, other lactones have been investigated. For instance, harzialactone A, a lactone isolated from a marine-derived fungus, has shown significant activity against Leishmania amazonensis promastigotes and moderate activity against intracellular amastigotes in vitro. nih.gov This suggests that the lactone chemical scaffold may be a promising starting point for the development of new antileishmanial drugs. nih.gov

Table 3: Examples of Compounds Investigated for Antileishmanial Activity

| Compound/Class | Target Leishmania Species | Key In Vitro Findings |

|---|---|---|

| Harzialactone A | Leishmania amazonensis | Significant activity against promastigotes, moderate against amastigotes. nih.gov |

| Amine Functionalized Carbon-Based Nanoparticle with Amphotericin B | Leishmania donovani | Enhanced antileishmanial activity against intracellular amastigotes. frontiersin.org |

| 1,2,4,5-Tetraoxanes | Leishmania donovani | Displayed activity against intramacrophage amastigote forms. mdpi.com |

| Cinnamic Acid Derivatives | Leishmania infantum | Some derivatives showed potent antiparasitic action. |

The antibacterial properties of various lactones have been a subject of interest, particularly in the search for new antimicrobial agents to combat antibiotic resistance. While there is a lack of specific data on the antibacterial efficacy of this compound, studies on other related compounds provide some context. For example, research on long-chain fatty alcohols, which share structural similarities with the aliphatic chain of this compound, has shown that their antibacterial activity against Staphylococcus aureus is dependent on the length of the carbon chain. mdpi.com Specifically, 1-dodecanol (B7769020) (a 12-carbon alcohol) demonstrated high antibacterial activity. mdpi.com

Table 4: Summary of Antibacterial Activity for Related Compound Classes

| Compound/Class | Target Bacteria | Notable Research Findings |

|---|---|---|

| Long-Chain Fatty Alcohols (e.g., 1-dodecanol) | Staphylococcus aureus | High antibacterial activity, dependent on carbon chain length. mdpi.com |

| Thymus bovei Essential Oil | S. aureus, E. coli, P. aeruginosa, C. albicans | Powerful in vitro antibacterial and antifungal activities. nih.gov |

Interactions with Biological Receptors and Olfactory Systems

This compound, also known as dodecanolactone, is recognized as a fragrance ingredient. nih.gov Its interaction with the olfactory system is fundamental to its perception as a scent, likely contributing to the musk odor family. Olfactory perception is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are a large family of G protein-coupled receptors (GPCRs) expressed in the cell membranes of olfactory receptor neurons. wikipedia.orgsapub.org

The detection of odorants like this compound follows a combinatorial mechanism where one odorant can activate multiple ORs, and a single OR can be activated by several different odorants. sapub.org When an odorant molecule binds to an OR, it induces a conformational change in the receptor, initiating a signal transduction cascade that results in a nerve impulse being sent to the brain for processing. wikipedia.orgnih.gov

While the specific human olfactory receptor for this compound has not been definitively identified, research on musk odorants provides context. Studies have identified specific ORs, such as OR5AN1 in humans, that respond to macrocyclic musks like muscone. nih.gov However, humans can perceive macrocyclic lactones as musk odors, even though these compounds may only weakly activate or not activate OR5AN1 at all. This suggests that other, as-yet-unidentified, olfactory receptors are involved in the perception of lactone-based musk scents. nih.gov Some ORs are known to have broad ligand spectra, responding to macrocyclic ketones as well as lactones. nih.gov The binding process for odorants typically occurs within a binding pocket formed by the transmembrane helices of the GPCR. mdpi.com The activation mechanism involves the ligand stabilizing an active conformation of the receptor, which in turn activates intracellular G proteins. nih.gov

Structure-activity relationship (SAR) studies in olfaction aim to correlate the chemical structure of a molecule with its perceived odor. For macrocyclic compounds like this compound, key structural features influencing scent include the ring size and the nature of the functional group.

The perception of musk odor is closely tied to molecular structure. Studies on various musk compounds reveal that different clusters of musk-responsive ORs exhibit distinct ligand spectra. nih.gov For instance, some receptors respond strongly to nitro-musks but not macrocyclic lactones, while others respond to a broader range of macrocyclic compounds, including both ketones and lactones. nih.gov This indicates that the olfactory system possesses receptors specifically tuned to recognize the structural features of macrocyclic lactones. The 13-membered ring of this compound and its internal ester (lactone) functional group are the critical "odotopes"—the molecular features that interact with the receptor's binding site to elicit the specific musk-like odor response. While detailed SAR studies focusing exclusively on this compound are not extensively documented, the general principles for macrocyclic musks underscore the importance of the ring's conformation and the electronic properties of the lactone group for effective binding and activation of its cognate olfactory receptor(s).

Biodegradation and Metabolic Fate in Biological Systems

The metabolic fate of this compound has been characterized, particularly within microbial systems capable of utilizing cyclic compounds as a carbon source. The degradation pathway involves a series of enzymatic reactions that break down the stable macrocyclic structure.

A critical step in the biodegradation of this compound is the enzymatic hydrolysis of its ester bond. This ring-opening reaction is catalyzed by a lactone hydrolase, also known as an esterase. nih.gov This hydrolytic cleavage transforms the cyclic lactone into its corresponding linear hydroxy acid, 12-hydroxydodecanoic acid. nih.govresearchgate.net This step is essential as it converts the chemically stable cyclic molecule into an acyclic intermediate that is more amenable to further metabolism through conventional pathways like beta-oxidation. Enzymes that hydrolyze lactone rings are known as lactone hydrolases and play a crucial role in the degradation of various natural and synthetic cyclic esters. researchgate.net

The bacterium Rhodococcus ruber SC1, isolated from an industrial wastewater bioreactor, is capable of using cyclododecanone (B146445) (a precursor to this compound) as its sole source of carbon. nih.gov Research on this strain has elucidated the complete biochemical pathway for its degradation.

The pathway begins with the precursor, cyclododecanone. A Type 1 Baeyer-Villiger monooxygenase, specifically a cyclododecanone monooxygenase, inserts an oxygen atom into the cycloalkanone ring, converting cyclododecanone into the lactone this compound. nih.gov This enzyme exhibits specificity for long-chain cyclic ketones (C11 to C15). nih.gov Following its formation, this compound is then hydrolyzed by a lactone hydrolase to yield 12-hydroxydodecanoic acid. This intermediate is subsequently oxidized by an alcohol dehydrogenase to 12-oxododecanoic acid, which is then further oxidized by an aldehyde dehydrogenase to the dicarboxylic acid, 1,12-dodecanedioic acid. nih.gov This final product can then be metabolized by the cell. A gene cluster containing all the genes required for this oxidative conversion has been identified and characterized in R. ruber SC1. nih.gov

| Enzyme | Reaction Catalyzed | Substrate | Product |

|---|---|---|---|

| Cyclododecanone Monooxygenase | Baeyer-Villiger oxidation | Cyclododecanone | This compound |

| Lactone Hydrolase (Esterase) | Hydrolysis | This compound | 12-Hydroxydodecanoic acid |

| Alcohol Dehydrogenase | Oxidation | 12-Hydroxydodecanoic acid | 12-Oxododecanoic acid |

| Aldehyde Dehydrogenase | Oxidation | 12-Oxododecanoic acid | 1,12-Dodecanedioic acid |

The biotransformation of this compound within the Rhodococcus ruber SC1 metabolic pathway leads to the formation of several identifiable products. These metabolites represent sequential steps in the breakdown of the parent molecule. nih.gov

The primary and immediate biotransformation product resulting from the hydrolysis of this compound is 12-hydroxydodecanoic acid . nih.govresearchgate.net This linear hydroxy fatty acid is then further metabolized. Subsequent oxidation converts it first to 12-oxododecanoic acid and then to the terminal dicarboxylic acid, 1,12-dodecanedioic acid (DDDA) . nih.gov The accumulation of these intermediates has been confirmed in recombinant E. coli strains engineered with the relevant genes from the R. ruber SC1 gene cluster. nih.gov

| Product Name | Chemical Formula | Precursor | Enzymatic Reaction |

|---|---|---|---|

| 12-Hydroxydodecanoic acid | C12H24O3 | This compound | Hydrolysis |

| 12-Oxododecanoic acid | C12H22O3 | 12-Hydroxydodecanoic acid | Oxidation |

| 1,12-Dodecanedioic acid | C12H22O4 | 12-Oxododecanoic acid | Oxidation |

Applications in Advanced Materials and Polymer Engineering

Poly(oxacyclotridecan-2-one) Synthesis and Macromolecular Architecture

The primary route to synthesizing high molecular weight poly(this compound) is through the ring-opening polymerization (ROP) of the this compound monomer. This method is highly versatile, allowing for significant control over the polymer's molecular weight, architecture, and properties.

Controlled Polymerization for Defined Polymer Structures

Controlled polymerization techniques are essential for producing polymers with well-defined structures, predetermined molecular weights, and low dispersity (Đ). For lactones like this compound, several controlled ROP methods are employed, including organocatalytic and enzymatic polymerization.

Organocatalytic Ring-Opening Polymerization: Organocatalysis offers a metal-free alternative for the ROP of cyclic esters, which is particularly advantageous for biomedical applications where metal contamination is a concern. Various organic bases, such as amidines, guanidines, and phosphazenes, have been shown to be effective catalysts. The polymerization often proceeds via a nucleophilic or hydrogen-bond-mediated mechanism, providing excellent control over the reaction. For instance, the use of a thiourea co-catalyst with a base can enhance reaction control.

While specific kinetic data for this compound is sparse, studies on similar large-ring lactones provide insight. For example, the organocatalytic ROP of ε-thionocaprolactone, a sulfur-containing analog of caprolactone, has been demonstrated with catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), achieving good control over molecular weight and dispersity.

Enzymatic Ring-Opening Polymerization (e-ROP): Enzymatic polymerization is a green chemistry approach that utilizes enzymes, typically lipases, as catalysts. These reactions are conducted under mild conditions and exhibit high selectivity. The kinetics of e-ROP for a range of lactones, from 6- to 17-membered rings, have been investigated. Research indicates that for enzymatic ROP, the polymerization rate tends to increase with the growing size of the lactone ring. This is attributed to the higher hydrophobicity of larger lactones, which promotes the formation of the necessary lactone-lipase complex, the rate-determining step in the process researchgate.net. This trend suggests that the e-ROP of the 13-membered this compound would proceed efficiently.

The table below summarizes representative data for the controlled polymerization of large-ring lactones, illustrating the achievable control over polymer properties.

| Monomer | Initiator/Catalyst System | Mn (kDa) | Đ (Mw/Mn) | Reference |

| ε-Caprolactone | Niobium(V) alkoxide complex | 19.8 | 1.11 | nih.gov |

| δ-Valerolactone | Tantalum(V) alkoxide complex | 20.9 | 1.08 | nih.gov |

| ε-Thionocaprolactone | DBU / Benzyl alcohol | 10.5 | 1.15 | uri.edu |

| ε-Caprolactone | Candida antarctica Lipase (B570770) B (CALB) | up to 50 | ~2.0 | researchgate.net |

Copolymerization with Diverse Cyclic Monomers for Tunable Properties

Copolymerization is a powerful strategy to modify the properties of poly(this compound) and create materials with a broad spectrum of thermal and mechanical characteristics. By incorporating other cyclic monomers, such as ε-caprolactone, lactide, or trimethylene carbonate, it is possible to tune properties like crystallinity, melting temperature (Tm), glass transition temperature (Tg), and elasticity.

Copolymers can be synthesized with different architectures, including random and block copolymers.

Random Copolymers: In random copolymerization, the monomers are incorporated into the polymer chain in a statistical manner. This generally leads to a single glass transition temperature and can significantly reduce or eliminate the crystallinity of the parent homopolymers.

Block Copolymers: Block copolymers are synthesized by the sequential polymerization of different monomers, resulting in long sequences (blocks) of each monomer. This architecture often leads to microphase separation, where the different blocks form distinct domains, allowing the material to retain some properties of each homopolymer, such as the crystallinity of one block and the amorphous nature of another.

Studies on the copolymerization of ε-caprolactone (CL) with other lactones like ε-decalactone (DL) have shown that increasing the content of the larger lactone (DL) leads to a decrease in both the melting temperature and the degree of crystallinity of the resulting copolymer nih.gov. This provides a model for how the incorporation of this compound into a copolymer with smaller lactones could be used to tailor thermal properties. For example, copolymerizing this compound with L-lactide could yield materials ranging from elastomeric thermoplastics to more rigid glassy plastics, depending on the monomer ratio nih.govmdpi.com.

Below is a data table illustrating the effect of copolymer composition on the thermal properties of poly(ε-caprolactone-co-ε-decalactone) copolymers, which serves as an analogue for copolymers involving this compound.

| Copolymer Composition (CL/DL mol%) | Mn (kDa) | Đ (Mw/Mn) | Tm (°C) | Xc (%) |

| 100/0 (PCL) | 21.8 | 1.72 | 57.8 | 44 |

| 95/5 | 17.5 | 1.99 | 53.6 | 40 |

| 90/10 | 18.4 | 1.91 | 51.1 | 35 |

| 80/20 | 19.1 | 1.83 | 46.2 | 29 |

| 70/30 | 18.7 | 1.88 | 40.5 | 23 |

| (Data adapted from a study on P(CL-co-DL) copolymers as a model for large-ring lactone copolymerization) nih.gov |

Development of Functionalized Poly(this compound) Derivatives

The functionalization of aliphatic polyesters like poly(this compound) is crucial for enhancing their performance and expanding their applicability, particularly in the biomedical field. Chemical modification can improve properties such as hydrophilicity, bioadhesion, and degradation rate, or introduce specific functionalities for drug conjugation or network formation.

Chemical Modification Strategies for Enhanced Performance

Post-polymerization modification is a versatile approach for introducing functional groups onto a pre-existing polymer backbone nih.gov. This strategy avoids potential complications with the polymerization of functionalized monomers. For polyesters like poly(this compound), which lack inherent reactive side groups, modification often involves functionalizing the monomer before polymerization or modifying the polymer backbone or end-groups after synthesis.

One approach involves the copolymerization of a standard lactone with a functionalized monomer. For instance, an allyl-functionalized caprolactone can be copolymerized, and the resulting polymer can be quantitatively modified via efficient thiol-ene addition reactions rsc.org. This allows for the tuning of properties like solubility and crystallinity. Another strategy is the direct C-H functionalization of the polyester (B1180765) backbone, which can alter material properties and degradation kinetics even at low levels of modification researchgate.net. These methods could theoretically be applied to poly(this compound) to create a library of functional materials.

Grafting and Cross-linking for Network Formation

Grafting: Graft copolymers, which consist of a main polymer backbone with polymeric side chains, can be synthesized to create materials with unique properties. The "grafting from" and "grafting onto" methods are two primary strategies.

Grafting from: Initiating sites are created along the polymer backbone, from which the side chains are then polymerized.

Grafting onto: Pre-synthesized polymer chains with reactive end-groups are attached to a functionalized backbone nih.gov.

For polyesters like poly(this compound), the backbone must first be functionalized to allow for grafting. This can be achieved by copolymerizing with a monomer containing a reactive group. For example, an azido-functionalized caprolactone can be copolymerized, and alkyne-terminated polymers (like poly(ethylene glycol)) can be "clicked" onto the backbone via copper-catalyzed azide-alkyne cycloaddition nih.gov.

Cross-linking: Cross-linking transforms linear or branched polymer chains into a three-dimensional network, resulting in materials that are insoluble and exhibit altered mechanical properties, such as increased stiffness or elastomeric behavior. For polyesters, cross-linking can be achieved by functionalizing the polymer with reactive groups (e.g., acrylates) that can be cross-linked via UV irradiation mdpi.com. The properties of the resulting network, such as gel fraction, swelling ratio, and stiffness, can be controlled by adjusting the cross-linking time and the molecular weight of the precursor polymer mdpi.com. For example, studies on poly(ε-caprolactone) triacrylate have shown that increasing the UV cross-linking time leads to a higher gel fraction and a decreased swelling ratio mdpi.com.

Biomedical Applications of this compound-Based Polymers

Aliphatic polyesters are highly valued in the biomedical field due to their biocompatibility and biodegradability. While specific research on poly(this compound) is limited, its properties as a polyester suggest significant potential in applications such as drug delivery and tissue engineering, analogous to well-studied polymers like poly(ε-caprolactone) (PCL) and polylactic acid (PLA).

Drug Delivery Systems: Biodegradable polymers can be formulated into nanoparticles that encapsulate therapeutic agents, protecting them from degradation and enabling controlled release dntb.gov.uanih.gov. The hydrophobic nature of poly(this compound) makes it a suitable candidate for encapsulating hydrophobic drugs. Copolymerization with hydrophilic polymers like poly(ethylene glycol) (PEG) can create amphiphilic block copolymers (e.g., poly(dodecanolactone)-b-PEG) polymer.cnresearchgate.netnih.gov. These copolymers can self-assemble in aqueous environments to form micelles or nanoparticles with a hydrophobic core for drug loading and a hydrophilic shell that provides stability in biological fluids nih.govlew.ro. The drug release kinetics can be tuned by altering the polymer's molecular weight, crystallinity, and hydrophobicity nih.gov.

Tissue Engineering Scaffolds: In tissue engineering, scaffolds provide a temporary three-dimensional structure that supports cell adhesion, proliferation, and differentiation to regenerate damaged tissue researchgate.netmdpi.com. Electrospinning is a common technique used to fabricate fibrous polymer scaffolds that mimic the architecture of the native extracellular matrix nih.govpolymersource.ca. Polymers based on this compound could be electrospun to create such scaffolds. A study on poly(glycerol-dodecanedioate), an elastomer containing a similar C12 unit, demonstrated its ability to be electrospun into fibrous scaffolds that support cell adhesion and proliferation researchgate.net. Blending or copolymerizing poly(this compound) with natural polymers like gelatin or collagen could further enhance the biological performance of these scaffolds by improving cell attachment nih.gov. The biocompatibility of such implants is a critical factor, and in vivo studies on related polyesters have shown that they typically provoke a mild, non-specific foreign-body reaction that resolves over time sci-hub.senih.govnih.gov.

Design of Biodegradable Polymer Scaffolds

Biodegradable polymer scaffolds serve as temporary three-dimensional structures that support cell adhesion, proliferation, and differentiation, ultimately guiding tissue regeneration. The design and fabrication of these scaffolds are critical to their function, with properties such as porosity, pore size, mechanical strength, and degradation rate being key parameters. While specific research on scaffolds fabricated purely from polydodecalactone is emerging, the principles of scaffold design using analogous biodegradable polyesters like poly(ε-caprolactone) (PCL) and poly(lactic acid) (PLA) are directly applicable.

Fabrication Techniques: Various techniques can be employed to fabricate porous scaffolds from biodegradable polymers, including polydodecalactone. These methods allow for control over the scaffold's architecture to mimic the native extracellular matrix (ECM) of the target tissue.

Solvent Casting and Particulate Leaching: This technique involves dissolving the polymer in a suitable solvent and casting it into a mold filled with a porogen, typically salt particles of a specific size. After the solvent evaporates, the porogen is leached out, leaving a porous structure.

Melt Molding and Particulate Leaching: Similar to the solvent casting method, this technique uses heat to melt the polymer, which is then mixed with a porogen and molded. The porogen is subsequently leached out.

3D Printing: Additive manufacturing techniques, such as fused deposition modeling (FDM), allow for the precise layer-by-layer fabrication of scaffolds with highly controlled and interconnected pore networks.

Scaffold Characterization: The properties of the fabricated scaffolds are thoroughly characterized to ensure they meet the requirements for a specific tissue engineering application.

Morphology: Scanning electron microscopy (SEM) is commonly used to visualize the pore structure, size, and interconnectivity of the scaffold.

Porosity: The porosity of the scaffold, which is crucial for nutrient and waste transport, can be determined using methods like liquid displacement or calculated from the scaffold's density.

Mechanical Properties: The compressive modulus and strength of the scaffolds are measured to ensure they can provide adequate mechanical support to the regenerating tissue. These properties are often compared to those of the native tissue being replaced.

| Scaffold Property | Significance in Tissue Engineering | Typical Characterization Method |

| Porosity (%) | Facilitates cell infiltration, nutrient transport, and waste removal. | Liquid displacement, Gravimetric analysis |

| Pore Size (μm) | Influences cell adhesion, migration, and new tissue formation. | Scanning Electron Microscopy (SEM) |

| Compressive Modulus (MPa) | Indicates the stiffness of the scaffold under compression. | Mechanical compression testing |

| Compressive Strength (MPa) | The maximum stress the scaffold can withstand before failure. | Mechanical compression testing |

Data in this table is representative of biodegradable polyester scaffolds and serves as a general guideline.

Encapsulation and Controlled Release Systems (e.g., Microspheres)

Polydodecalactone and its copolymers are being investigated for their use in encapsulation and controlled release systems, most notably in the form of microspheres. researchgate.net These microscopic spherical particles can encapsulate therapeutic agents, protecting them from degradation and enabling their sustained release over time. This approach offers numerous advantages over traditional drug administration, including reduced dosing frequency and targeted delivery.

Microsphere Preparation: The oil-in-water (o/w) emulsion-solvent evaporation method is a widely used technique for preparing drug-loaded microspheres from biodegradable polymers. nih.gov

The polymer and the drug are dissolved in a water-immiscible organic solvent.

This organic phase is then emulsified in an aqueous phase containing a surfactant to form an oil-in-water emulsion.

The organic solvent is subsequently removed by evaporation, leading to the precipitation of solid, drug-loaded microspheres.

The microspheres are then collected, washed, and dried.

Controlled Release Mechanisms: The release of the encapsulated agent from biodegradable microspheres is a complex process governed by several mechanisms:

Diffusion: The drug diffuses through the polymer matrix. The rate of diffusion is influenced by the drug's molecular weight, its solubility in the polymer and the surrounding medium, and the porosity of the microsphere.

Polymer Degradation: The biodegradable polymer matrix undergoes hydrolysis, breaking down into smaller, soluble molecules. This erosion of the polymer contributes to the release of the encapsulated drug. The degradation rate of the polymer is a key factor in controlling the long-term release profile.

Swelling: The polymer matrix can absorb water and swell, which can increase the diffusion rate of the drug.

The release kinetics can be tailored by controlling factors such as the polymer's molecular weight, the copolymer composition, the particle size of the microspheres, and the drug loading. impactfactor.org For instance, larger microspheres generally exhibit a slower release rate due to a smaller surface area-to-volume ratio.

| Factor Influencing Release | Effect on Release Rate |

| Increased Particle Size | Slower Release |

| Increased Polymer Molecular Weight | Slower Release |

| Increased Drug Loading | Can lead to a faster initial burst release |

| Polymer Hydrophilicity | Increased hydrophilicity can lead to faster degradation and release |

This table presents general trends observed in biodegradable polyester microsphere systems.

Computational Chemistry and Molecular Modeling of Oxacyclotridecan 2 One

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the exploration of a molecule's energetically favorable spatial arrangements, or conformations. iupac.org For a flexible molecule like Oxacyclotridecan-2-one, with a large macrocyclic ring, this analysis is critical as its shape is intrinsically linked to its properties and biological activity. Methods such as molecular mechanics, molecular dynamics (MD), and quantum chemical calculations are employed to map the conformational landscape. iupac.org

While specific conformational analysis studies on this compound are not extensively published, the methodology can be understood from studies on similar, smaller lactones like oxacyclooctan-2-one. nih.gov Such studies use dynamic Nuclear Magnetic Resonance (NMR) spectroscopy combined with computational methods to identify the presence and populations of different conformations in solution. nih.gov For this compound, a similar approach would involve exploring the potential energy surface to identify low-energy conformers. Given the flexibility of the twelve-carbon chain, multiple stable conformations are expected.

Molecular dynamics (MD) simulations complement static conformational analysis by providing a dynamic view of the molecule over time. nih.gov These simulations model the atomic movements, revealing how the molecule behaves in different environments (e.g., in a vacuum, or in an aqueous or lipid solvent) and how it transitions between different conformational states. researchgate.net For macrocyclic lactones, MD simulations are crucial for validating docking poses and understanding the dynamic nature of ligand-receptor interactions by showing how the ligand may shift within a binding pocket after initial docking. nih.govmdpi.com

Table 1: Illustrative Conformational Analysis Data for this compound

This table represents hypothetical data that would be generated from a computational conformational analysis, illustrating the distribution of possible shapes the molecule can adopt.

| Conformer ID | Predicted Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population at 298 K (%) |

| Conf-01 | 0.00 | C1-O-C12-C11: 175.4 | 45.5 |

| Conf-02 | 0.52 | C1-O-C12-C11: -65.8 | 25.1 |

| Conf-03 | 1.15 | C1-O-C12-C11: 88.2 | 12.3 |

| Conf-04 | 1.80 | C1-O-C12-C11: 150.1 | 6.7 |

| Other | > 2.0 | Various | 10.4 |

Note: This data is illustrative and based on principles of conformational analysis for macrocycles. Actual values would require specific computational studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods (e.g., Hartree-Fock, Møller-Plesset), provide a fundamental understanding of a molecule's electronic properties. nih.govsapub.org These methods are used to calculate the electronic structure, molecular geometry, and reactivity indices. sapub.orgmdpi.com

For this compound, these calculations can predict key parameters that govern its chemical behavior. The distribution of electron density, calculated as atomic charges (e.g., Mulliken charges), reveals the electrophilic and nucleophilic sites within the molecule. sapub.org The carbonyl carbon, for instance, is expected to carry a partial positive charge, making it susceptible to nucleophilic attack, a key step in its hydrolysis.

The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. sapub.org A smaller gap suggests the molecule is more polarizable and more reactive. These calculations also yield values for the dipole moment, which influences solubility and intermolecular interactions.

Table 2: Representative Data from Quantum Chemical Calculations for this compound

This table shows the type of electronic property data that would be obtained from a DFT calculation (e.g., at the B3LYP/6-311G level), which is essential for predicting reactivity.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Relates to electron-donating ability |

| LUMO Energy | +1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical stability and reactivity sapub.org |

| Dipole Moment | 1.95 Debye | Influences polarity and solubility |

| Mulliken Charge on C=O Carbon | +0.55 e | Indicates an electrophilic site for nucleophilic attack sapub.org |

| Mulliken Charge on C=O Oxygen | -0.52 e | Indicates a nucleophilic site |

Note: This data is representative and intended for illustrative purposes. Specific values are dependent on the chosen computational method and basis set.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in identifying potential biological targets for a molecule and elucidating its mechanism of action at a molecular level.

In silico studies have explored the interaction of this compound with biological targets. One such study, investigating phytochemicals from Cucurbita moschata flowers, performed molecular docking of this compound against the Cyclooxygenase-II (COX-II) enzyme, a key target in anti-inflammatory therapy. mdpi.com The results showed a promising binding affinity with a docking score of -9.1 kcal/mol. mdpi.comresearchgate.net This strong binding affinity, which was noted as being comparable to or better than some standard drugs in the study, suggests that this compound may interact significantly with the COX-II enzyme. mdpi.com The interactions typically involve non-bonding forces such as hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme's active site. mdpi.com

This finding points toward a potential anti-inflammatory profile for this compound, warranting further experimental validation. The process of docking involves preparing the 3D structures of the ligand and receptor, using a scoring function to rank the different binding poses based on their predicted binding affinity, and analyzing the top-ranked poses to understand the specific molecular interactions. mdpi.comsemanticscholar.org

Table 3: Molecular Docking Results for this compound with COX-II

This table summarizes published findings from a molecular docking study, highlighting the potential for this compound to interact with a known therapeutic target.

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Reference |

| This compound | Cyclooxygenase-II (COX-II) | -9.1 | TYR 385, ARG 120, VAL 523 | mdpi.comresearchgate.net |